molecular formula C16H13N3O2S B11531028 N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine CAS No. 313230-01-2

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B11531028
CAS No.: 313230-01-2
M. Wt: 311.4 g/mol
InChI Key: GZXILJDNIMJAIK-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a 2-methylphenyl group and a 4-nitrophenyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the condensation of 2-methylphenylamine with 4-nitrobenzaldehyde in the presence of a thioamide source. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting intermediate undergoes cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Catalysts and automated processes may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The thiazole ring can be subjected to reduction reactions to modify its electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
  • N-(2-methylphenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • N-(2-methylphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Uniqueness

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

313230-01-2

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H13N3O2S/c1-11-4-2-3-5-14(11)17-16-18-15(10-22-16)12-6-8-13(9-7-12)19(20)21/h2-10H,1H3,(H,17,18)

InChI Key

GZXILJDNIMJAIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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